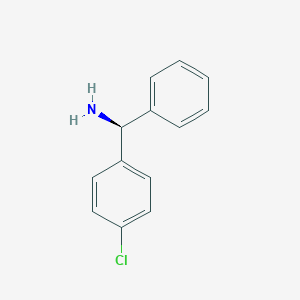

(S)-(4-Chlorophenyl)(phenyl)methanamine

描述

(S)-(4-Chlorophenyl)(phenyl)methanamine is an organic compound with the molecular formula C13H12ClN It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(4-Chlorophenyl)(phenyl)methanamine typically involves the reduction of the corresponding ketone or imine. One common method is the asymmetric reduction of (4-chlorophenyl)(phenyl)methanone using chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas and a suitable solvent, such as ethanol or methanol, under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions: (S)-(4-Chlorophenyl)(phenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

科学研究应用

Chemical Synthesis

Chiral Building Block

(S)-(4-Chlorophenyl)(phenyl)methanamine serves as a crucial chiral building block in organic synthesis. Its unique stereochemistry allows for the synthesis of complex organic molecules with specific configurations. The compound is often utilized in the asymmetric reduction of ketones and imines to produce other chiral amines, which are vital in pharmaceutical development.

Biological Research

Ligand Studies

In biological research, this compound has been investigated for its potential as a ligand in receptor binding studies. Its ability to interact selectively with certain neurotransmitter systems makes it a subject of interest in pharmacological research. For example, studies have shown that this compound can bind to receptors involved in pain modulation and anesthesia, indicating its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis, suggesting that it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .

Anticancer Potential

The compound has also been explored for its anticancer properties. In studies involving human breast cancer cell lines (e.g., MCF-7), it showed significant antiproliferative effects, with IC50 values indicating potent activity. The mechanism involves inhibition of tubulin polymerization, similar to known antitumor agents that disrupt microtubule dynamics during cell division .

Pharmaceutical Applications

Drug Precursor

this compound has been explored as a precursor in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be modified into other biologically active molecules, enhancing its utility in drug development .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is utilized in the production of fine chemicals and intermediates for various applications. The compound's stability and reactivity make it suitable for large-scale catalytic hydrogenation processes and other chemical transformations.

作用机制

The mechanism of action of (S)-(4-Chlorophenyl)(phenyl)methanamine depends on its specific application. In pharmacology, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.

相似化合物的比较

- ®-(4-Chlorophenyl)(phenyl)methanamine

- (4-Chlorophenyl)(phenyl)methanol

- (4-Chlorophenyl)(phenyl)methanone

Comparison: (S)-(4-Chlorophenyl)(phenyl)methanamine is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. Compared to its enantiomer ®-(4-Chlorophenyl)(phenyl)methanamine, the (S)-form may exhibit different pharmacological effects and binding affinities. The presence of the chlorine atom on the aromatic ring also distinguishes it from other similar compounds, affecting its chemical properties and reactivity.

生物活性

(S)-(4-Chlorophenyl)(phenyl)methanamine, also known as 4-chloro-α-methylphenethylamine, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C13H12ClN

- Molecular Weight: 233.69 g/mol

- CAS Number: 163837-32-9

The compound features a chiral center, with the (S) configuration contributing to its specific biological activity. The presence of the 4-chlorophenyl group is crucial for its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with moderate to strong inhibitory effects observed. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

2. Anticancer Potential

The compound has been investigated for its potential anticancer properties. In studies involving human breast cancer cell lines (e.g., MCF-7), this compound showed significant antiproliferative effects, with IC50 values indicating potent activity. The compound was found to inhibit tubulin polymerization, suggesting it may act similarly to known antitumor agents by disrupting microtubule dynamics during cell division .

3. Enzyme Inhibition

This compound has also been explored as an enzyme inhibitor. It demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and managing urea cycle disorders, respectively . The binding interactions of the compound with these enzymes have been elucidated through molecular docking studies, highlighting its potential as a therapeutic agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Binding Affinity: The compound's chlorophenyl group allows it to fit into hydrophobic pockets of target proteins, facilitating strong binding interactions.

- Enzyme Modulation: By binding to active sites on enzymes like AChE, it can inhibit their function, leading to increased levels of neurotransmitters such as acetylcholine in synaptic clefts.

- Microtubule Disruption: Its ability to inhibit tubulin polymerization suggests a mechanism similar to that of colchicine and other antimitotic agents, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Kumar et al. (2009) | Demonstrated anticancer activity in MCF-7 cells with IC50 values in the nanomolar range. |

| Omar et al. (1996) | Reported anti-inflammatory properties alongside antimicrobial activity. |

| Aziz-ur-Rehman et al. (2011) | Highlighted enzyme inhibition potential, particularly against urease and AChE. |

属性

IUPAC Name |

(S)-(4-chlorophenyl)-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFODXGEQUOEKN-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。